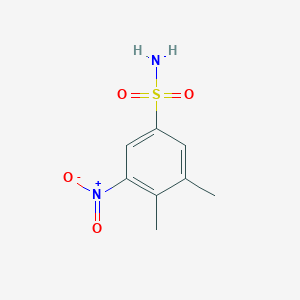
3,4-Dimethyl-5-nitrobenzene-1-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4-Dimethyl-5-nitrobenzene-1-sulfonamide is a derivative of o-Xylene . It has a molecular weight of 230.24 and its IUPAC name is 3,4-dimethyl-5-nitrobenzenesulfonamide .
Synthesis Analysis
While specific synthesis methods for this compound were not found, nitro compounds can be prepared in several ways, including the direct substitution of hydrocarbons with nitric acid, displacement reactions with nitrite ions, and oxidation of primary amines .Molecular Structure Analysis
The molecular formula of this compound is C8H10N2O4S . The InChI code is 1S/C8H10N2O4S/c1-5-3-7(15(9,13)14)4-8(6(5)2)10(11)12/h3-4H,1-2H3, (H2,9,13,14) .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 230.24 . It has a heavy atom count of 15, a hydrogen bond acceptor count of 5, and a hydrogen bond donor count of 1 . The compound has a topological polar surface area of 114Ų .Aplicaciones Científicas De Investigación
Electrochemical Studies
One application involves electrochemical studies, where compounds similar to 3,4-Dimethyl-5-nitrobenzene-1-sulfonamide have been used to study redox behavior. For example, N,N-dimethyl-p-nitrobenzenesulfonamide undergoes reversible, stepwise reduction to form the corresponding dianion. Such studies provide insights into the electrochemical properties of nitrobenzenesulfonamide compounds, contributing to our understanding of their reactivity and stability under various conditions M. Asirvatham, M. Hawley, 1974.
Kinetic and Equilibrium Studies
Kinetic and equilibrium studies of reactions with compounds like 4-nitrobenzofuroxan have been reported, indicating the reactivity of nitrobenzene derivatives in the presence of amines. Such research sheds light on the mechanisms of chemical reactions involving nitrobenzene compounds, useful in synthesizing new materials and understanding reaction pathways M. R. Crampton, J. Delaney, Lynsey C. Rabbitt, 1999.
Preparation and Protection of Amines
The compound has also been utilized in the preparation of secondary amines and the protection of amines. Nitrobenzenesulfonamides, easily prepared from primary amines, can undergo alkylation to give N-alkylated sulfonamides in near quantitative yields. These processes are crucial for the synthesis of various amine derivatives, highlighting the compound's versatility in organic synthesis T. Fukuyama, Chung-Kuang Jow, M. Cheung, 1995.
Enzyme Inhibitory Kinetics and Computational Study
In the field of medicinal chemistry, derivatives of this compound have been synthesized and evaluated for their inhibitory effects on enzymes like acetylcholinesterase, which is relevant in the context of Alzheimer’s disease. This research demonstrates the potential of these compounds in developing therapeutic agents, providing a foundation for further drug discovery efforts M. Abbasi, Mubashir Hassan, Aziz‐ur‐Rehman, S. Z. Siddiqui, S. A. Shah, H. Raza, S. Seo, 2018.
Direcciones Futuras
While specific future directions for 3,4-Dimethyl-5-nitrobenzene-1-sulfonamide were not found, sulfonamides, in general, exhibit a range of pharmacological activities and play a role in treating a diverse range of disease states such as diuresis, hypoglycemia, thyroiditis, inflammation, and glaucoma . This suggests potential future research directions in these areas.
Propiedades
IUPAC Name |
3,4-dimethyl-5-nitrobenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O4S/c1-5-3-7(15(9,13)14)4-8(6(5)2)10(11)12/h3-4H,1-2H3,(H2,9,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXSQHPHMAHPHMF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1C)[N+](=O)[O-])S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-bromo-N-(2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)furan-2-carboxamide](/img/structure/B2643758.png)
![methyl [8-(3,5-dimethyl-1H-pyrazol-1-yl)-3,7-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl]acetate](/img/structure/B2643759.png)
![1-(3,5-Dimethylbenzoyl)-4-{[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine](/img/structure/B2643760.png)
![(2-Chlorophenyl)(1,1-difluoro-6-azaspiro[2.5]octan-6-yl)methanone](/img/structure/B2643761.png)
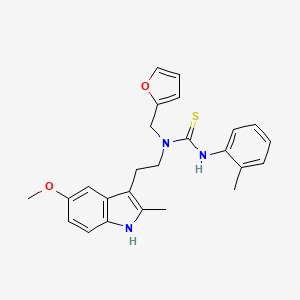
![2-Ethyl-5-((4-methylpiperazin-1-yl)(p-tolyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2643767.png)

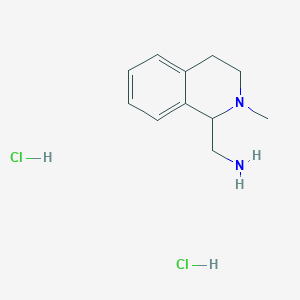

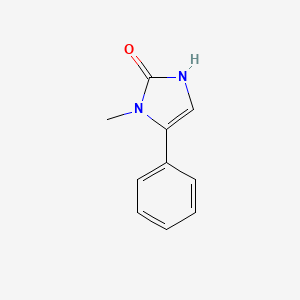
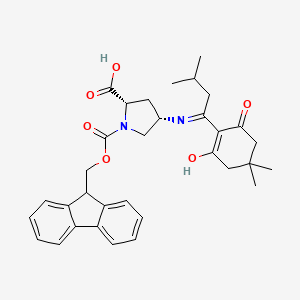
![(2E)-3-[4-(methoxycarbonyl)furan-2-yl]prop-2-enoic acid](/img/structure/B2643779.png)
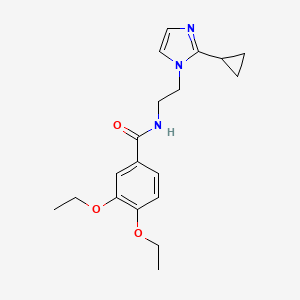
![(2E)-3-{5-[(acetyloxy)methyl]-2-furyl}acrylic acid](/img/structure/B2643781.png)